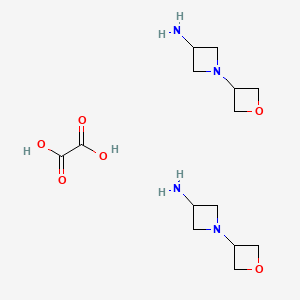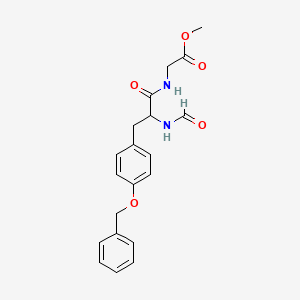
methyl O-benzyl-N-formyltyrosylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[[2-formamido-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including formamido, phenylmethoxy, and propanoyl groups, which contribute to its diverse reactivity and utility.
Méthodes De Préparation
The synthesis of methyl 2-[[2-formamido-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-phenylmethoxybenzaldehyde with an appropriate amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The resulting amine undergoes acylation with a suitable acyl chloride to form the desired product, methyl 2-[[2-formamido-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.
Analyse Des Réactions Chimiques
Methyl 2-[[2-formamido-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
Methyl 2-[[2-formamido-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-[[2-formamido-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Methyl 2-[[2-formamido-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate can be compared with similar compounds such as:
Methyl 2-[[2-formamido-3-(4-methoxyphenyl)propanoyl]amino]acetate: This compound has a methoxy group instead of a phenylmethoxy group, which may affect its reactivity and interactions.
Methyl 2-[[2-formamido-3-(4-chlorophenyl)propanoyl]amino]acetate: The presence of a chloro group can influence the compound’s chemical properties and biological activity.
Propriétés
Numéro CAS |
63714-62-5 |
|---|---|
Formule moléculaire |
C20H22N2O5 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
methyl 2-[[2-formamido-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate |
InChI |
InChI=1S/C20H22N2O5/c1-26-19(24)12-21-20(25)18(22-14-23)11-15-7-9-17(10-8-15)27-13-16-5-3-2-4-6-16/h2-10,14,18H,11-13H2,1H3,(H,21,25)(H,22,23) |
Clé InChI |
KLIOFMXFFRVMSI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B14014371.png)

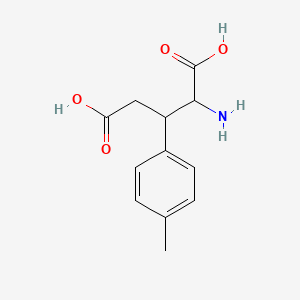

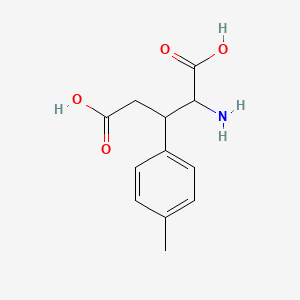

![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)

![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
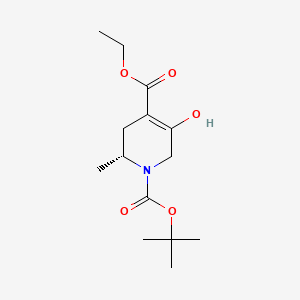
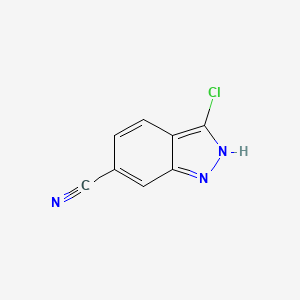
![N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline](/img/structure/B14014464.png)
